molecular formula C15H18N4S B13374530 3-Butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13374530
M. Wt: 286.4 g/mol
InChI Key: LROKFVLKGMWRCR-UHFFFAOYSA-N
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Description

3-Butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.

Preparation Methods

The synthesis of 3-Butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multistep reactions starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethylphenylhydrazine with butyl isothiocyanate to form the corresponding thiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-Butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound may also inhibit microbial growth by disrupting the cell membrane or interfering with essential metabolic pathways .

Comparison with Similar Compounds

3-Butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other triazolothiadiazoles .

Properties

Molecular Formula

C15H18N4S

Molecular Weight

286.4 g/mol

IUPAC Name

3-butyl-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4S/c1-4-5-6-13-16-17-15-19(13)18-14(20-15)12-8-7-10(2)11(3)9-12/h7-9H,4-6H2,1-3H3

InChI Key

LROKFVLKGMWRCR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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